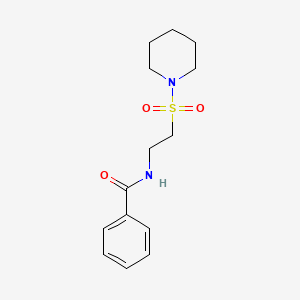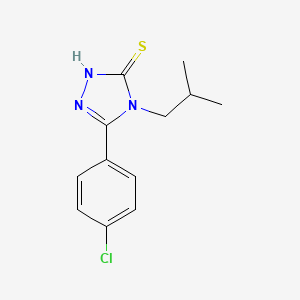
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (5-CPIT) is an organosulfur compound with potential applications in a wide range of scientific research areas. It is a member of the triazole family of compounds, which are characterized by the presence of a nitrogen-containing ring in the structure. 5-CPIT is synthesized through a reaction of 4-chlorophenyl isocyanate with thiourea, and this compound has been used as a starting material in a variety of chemical reactions. 5-CPIT has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
Antimicrobial Applications
Research indicates that derivatives of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazoles synthesized from reactions involving this compound have been found to possess moderate to good antimicrobial activity. These compounds were prepared through a series of reactions starting from carbon-di-sulphide and hydrazine hydrate, eventually being tested against various bacterial and fungal strains (Martin, 2020).
Corrosion Inhibition
Another significant area of research involving this compound is its use as a corrosion inhibitor. Studies have demonstrated the efficiency of triazole derivatives in protecting metals against corrosion in acidic media. One derivative, in particular, showed high inhibition efficiency for mild steel corrosion in hydrochloric acid, suggesting that these compounds can significantly reduce metal degradation (Lagrenée et al., 2002).
Lipase and α-Glucosidase Inhibition
In the field of enzymatic inhibition, derivatives of this compound have shown promising activity. A study involving the synthesis of novel heterocyclic compounds derived from this chemical demonstrated significant inhibitory effects on lipase and α-glucosidase enzymes. This suggests potential applications in treating conditions related to these enzymes, such as obesity and diabetes (Bekircan et al., 2015).
Quantum Chemical Approach to Corrosion Inhibition
Research employing quantum chemical calculations has provided insights into the molecular structures of triazole derivatives, including those related to this compound, and their correlation with corrosion inhibition efficiencies. These studies help in understanding the inhibition mechanisms at the molecular level, suggesting that specific structural features contribute to their high efficacy in preventing zinc corrosion (Gece & Bilgiç, 2012).
Antifungal and Antibacterial Activities
Further studies on the chemical derivatives of this compound have shown their potential in combating microbial growth. Compounds synthesized from this chemical backbone exhibited significant inhibition against a range of bacterial and fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Purohit et al., 2011).
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQJZZMSMMMAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)

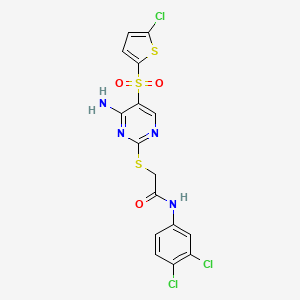
![N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide](/img/structure/B2668616.png)
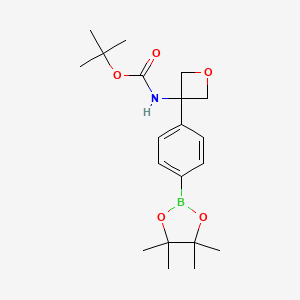
![Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2668618.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)
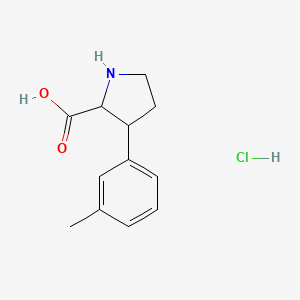
![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668626.png)
![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)
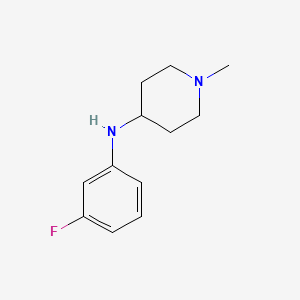
![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)
